N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
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Description
N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H14ClNO4 and its molecular weight is 343.76. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets through a variety of mechanisms, including binding to specific receptors, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
It is likely that this compound, like many other bioactive molecules, influences multiple pathways to exert its effects .
Biochemical Analysis
Biochemical Properties
N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as urease, which is crucial for nitrogen metabolism . The interaction with urease involves binding to the enzyme’s active site, thereby preventing its normal function. This inhibition can lead to a decrease in the production of ammonia, which is a byproduct of urease activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to oxidative stress and apoptosis, leading to changes in cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with urease involves competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site . This binding prevents the enzyme from catalyzing its reaction, thereby reducing its activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation. Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolism, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity, as well as its potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be affected by its subcellular localization. For instance, its presence in the nucleus allows it to interact with transcription factors and other nuclear proteins, influencing gene expression. Additionally, post-translational modifications, such as phosphorylation, can affect its targeting to specific organelles.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-14(19)4-3-5-15(10)20-17(21)13-9-11-8-12(23-2)6-7-16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFJEUXYMAWTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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